Phytochelatin 4 (TFA)
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Overview
Description
Phytochelatin 4 (TFA) is a short, cysteine-rich peptide with repeating γ-glutamylcysteine motifs found in plants. It plays a crucial role in metal detoxification and homeostasis by chelating heavy metals and metalloids such as cadmium and arsenic . This compound is synthesized enzymatically by phytochelatin synthase from glutathione .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytochelatin 4 (TFA) is synthesized from glutathione through the action of phytochelatin synthase. The enzyme catalyzes the formation of γ-glutamylcysteine bonds, resulting in the production of phytochelatins . The synthesis involves the transfer of γ-glutamylcysteine to another glutathione molecule, forming the repeating γ-glutamylcysteine units .
Industrial Production Methods: Industrial production of phytochelatin 4 (TFA) typically involves the use of recombinant DNA technology to express phytochelatin synthase in microbial systems. This allows for the large-scale production of the enzyme, which can then be used to synthesize phytochelatins from glutathione .
Chemical Reactions Analysis
Types of Reactions: Phytochelatin 4 (TFA) undergoes various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can react with heavy metal ions to form metal-thiol complexes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: Heavy metal ions such as cadmium, arsenic, or lead.
Major Products Formed:
Oxidation: Disulfide-bonded phytochelatin 4 (TFA).
Reduction: Free thiol-containing phytochelatin 4 (TFA).
Substitution: Metal-phytochelatin 4 (TFA) complexes.
Scientific Research Applications
Phytochelatin 4 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study metal-chelation and detoxification mechanisms.
Biology: Investigated for its role in metal homeostasis and detoxification in plants, algae, and fungi.
Medicine: Explored for potential therapeutic applications in treating heavy metal poisoning.
Industry: Utilized in bioremediation processes to remove heavy metals from contaminated environments.
Mechanism of Action
Phytochelatin 4 (TFA) exerts its effects by chelating heavy metal ions through its thiol groups. The enzyme phytochelatin synthase catalyzes the formation of γ-glutamylcysteine bonds, resulting in the production of phytochelatins. These peptides bind to heavy metal ions, forming stable complexes that are sequestered into vacuoles, thereby reducing the toxicity of the metals .
Comparison with Similar Compounds
Phytochelatin 2 (TFA): Contains two γ-glutamylcysteine units.
Phytochelatin 3 (TFA): Contains three γ-glutamylcysteine units.
Phytochelatin 5 (TFA): Contains five γ-glutamylcysteine units.
Comparison: Phytochelatin 4 (TFA) is unique in its length and metal-binding capacity compared to other phytochelatins. It has a higher number of γ-glutamylcysteine units, allowing it to chelate more metal ions and form more stable complexes. This makes it particularly effective in detoxifying environments with high levels of heavy metals .
Properties
Molecular Formula |
C36H54F3N9O20S4 |
---|---|
Molecular Weight |
1118.1 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H53N9O18S4.C2HF3O2/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49;3-2(4,5)1(6)7/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61);(H,6,7)/t14-,15-,16-,17-,18-,19-,20-,21-;/m0./s1 |
InChI Key |
UKGSXWAFKLXHGH-UJVFDMMISA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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